2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-4-(cyanomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-7-5-6(3-4-11)1-2-8(7)14(10,12)13/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQBCEZRDCNTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(cyanomethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The cyanomethyl group can be oxidized to form carboxylic acid derivatives under specific conditions.
Reduction Reactions: The chloro group can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as ammonia (NH3), primary or secondary amines, and alcohols are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Reduction Reactions: Benzene derivatives.
Scientific Research Applications
2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The chloro and cyanomethyl groups can participate in further chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Key Observations :
- The cyanomethyl group (-CH2CN) introduces a nitrile functionality via a methylene bridge, enabling nucleophilic substitution or hydrolysis to carboxylic acids.
- The chloromethyl analogue (-CH2Cl) has higher molecular weight due to chlorine but offers distinct reactivity, as the -CH2Cl group can act as an alkylating agent .
- The trifluoromethyl group (-CF3) significantly increases molecular weight and imparts strong electron-withdrawing effects, enhancing stability but reducing electrophilic ring reactivity .
- The direct cyano substituent (-CN) in 2-chloro-4-cyanobenzenesulfonyl chloride lacks the methylene spacer, resulting in a more rigid structure and stronger electron-withdrawing effects compared to cyanomethyl .
Physicochemical Properties
- Solubility: The cyanomethyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO). In contrast, the trifluoromethyl derivative exhibits hydrophobic characteristics due to -CF3 .
- Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., -CN, -CF3) are generally more stable toward hydrolysis but more reactive in nucleophilic substitutions. The chloromethyl analogue may degrade faster due to the labile -CH2Cl group .
Reactivity Profiles
- Nucleophilic Substitution: The sulfonyl chloride group reacts with amines to form sulfonamides. The cyanomethyl substituent may undergo secondary reactions (e.g., nitrile hydrolysis) under acidic or basic conditions.
- Electrophilic Aromatic Substitution: Electron-withdrawing groups (-CN, -CF3) deactivate the benzene ring, directing further substitutions to meta/para positions. The cyanomethyl group exerts moderate deactivation compared to -CF3 .
Biological Activity
2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride (CAS No. 1549606-45-2) is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article reviews its biological activities, including its mechanism of action, therapeutic potential, and relevant case studies.
This compound is characterized by its sulfonyl chloride functional group, which is known for its high reactivity towards nucleophiles. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
The biological activity of this compound primarily arises from its ability to react with nucleophiles. The sulfonyl chloride group is electrophilic, facilitating the formation of sulfonamide derivatives upon reaction with amines. These derivatives can modulate enzyme activities, affecting various biological pathways.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of various bacteria and fungi by disrupting essential metabolic pathways.
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| 4e | Antibacterial (S. aureus) | 50 | Carbonic Anhydrase IX |
| 4g | Antifungal (C. albicans) | 20 | Protein Kinases |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. Inhibitors of CA IX have shown promise in cancer therapy due to their selective action on tumor cells.
Case Studies
-
Inhibition of Carbonic Anhydrase IX :
A study demonstrated that derivatives of this compound exhibited potent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for minimizing side effects associated with broader-spectrum CA inhibitors . -
Apoptosis Induction in Cancer Cells :
Another investigation revealed that specific sulfonamide derivatives could induce apoptosis in MDA-MB-231 breast cancer cells. The treatment resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls . -
Antibacterial and Anti-biofilm Activities :
The compound's analogs showed substantial antibacterial activity against Staphylococcus aureus and demonstrated anti-biofilm properties, which are essential for preventing chronic infections .
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selective inhibition towards specific carbonic anhydrases, particularly CA IX over CA II, suggesting potential applications in targeted cancer therapies.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their targets, aiding in the rational design of more effective inhibitors .
- Pharmacokinetics : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate promising pharmacokinetic profiles for certain derivatives, supporting further development as therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of the parent benzene derivative followed by chlorination. A two-step approach is common: (1) introduction of the cyanomethyl group via Friedel-Crafts alkylation or coupling reactions, and (2) sulfonation using chlorosulfonic acid under controlled conditions (0–5°C). Optimization includes monitoring reaction time (12–24 hours) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis . Purity can be enhanced via recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 7.5–8.0 ppm) and the cyanomethyl group (δ ~3.8 ppm for CH₂CN).
- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z corresponding to C₈H₅Cl₂NO₂S (exact mass calculated using isotopic patterns).
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight, amber glassware under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Degradation products (e.g., sulfonic acids) can be monitored via TLC (silica gel, eluent: 90:10 hexane/ethyl acetate). Regularly check for discoloration or precipitate formation .
Advanced Research Questions
Q. How does the electron-withdrawing cyanomethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer : The cyanomethyl group increases electrophilicity at the sulfonyl chloride via inductive effects, accelerating reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). Kinetic studies using UV-Vis spectroscopy (monitoring loss of sulfonyl chloride at λ = 260 nm) show a 2–3x rate enhancement compared to non-substituted analogs. Computational modeling (DFT) can further elucidate charge distribution .
Q. How can researchers resolve discrepancies in reported reaction yields during sulfonamide formation with amines?
- Methodological Answer : Contradictions often arise from solvent polarity (e.g., DMF vs. THF) or base selection (e.g., pyridine vs. triethylamine). Systematic screening using DOE (Design of Experiments) is recommended:
Q. What strategies mitigate competing side reactions during biaryl coupling using this sulfonyl chloride?
- Methodological Answer : Competing hydrolysis or homo-coupling can be minimized by:
- Using Pd-based catalysts (e.g., Pd(PPh₃)₄) with rigorous exclusion of moisture.
- Adding molecular sieves (3Å) to scavenge water.
- Employing slow addition of the sulfonyl chloride to the reaction mixture to control exothermicity.
Reaction progress should be tracked via GC-MS or ¹⁹F NMR (if fluorinated coupling partners are used) .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting data on thermal stability during DSC studies?
- Methodological Answer : Differential Scanning Calorimetry (DSC) profiles may show variability due to impurities or polymorphic forms. Re-run samples after recrystallization and compare decomposition onset temperatures. Use TGA-MS to correlate mass loss with endothermic/exothermic events. Cross-validate with accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. What computational tools are suitable for predicting reaction pathways or regioselectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects on transition states.
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., para vs. meta substitution in electrophilic attacks).
- Software : Gaussian, ORCA, or VASP for electronic structure analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
